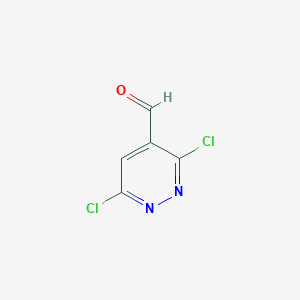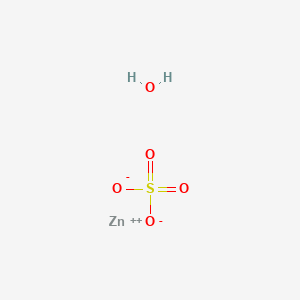
Zinc sulfate monohydrate
概要
説明
Zinc sulfate monohydrate is an inorganic compound with the formula ZnSO4·H2O . It is historically known as “white vitriol” and is listed on the World Health Organization’s List of Essential Medicines . It is used in calico-printing, preserving wood and skins, electrolytes for zinc plating, bleaching paper, clarifying glue, and as a zinc source in animal feeds . In medicine, it is used as an astringent and emetic .
Synthesis Analysis
Zinc sulfate monohydrate can be crystallized from aqueous ethanol or dilute H2SO4. Below 39°C, it forms the heptahydrate, between 39°C and 70°C it forms the hexahydrate, and above 70°C the monohydrate is stable. The anhydrous salt is obtained from the hydrates by heating at 280°C or lower temperatures in a current of dry air .Molecular Structure Analysis
Zinc sulfate monohydrate has a molecular weight of 179.487 and a chemical formula of H2O5SZn . The structure of zinc sulfate can be viewed using Java or Javascript .Chemical Reactions Analysis
Zinc sulfate monohydrate can be crystallized from aqueous ethanol or dilute H2SO4. Below 39°C, it forms the heptahydrate, between 39°C and 70°C it forms the hexahydrate, and above 70°C the monohydrate is stable. The anhydrous salt is obtained from the hydrates by heating at 280°C or lower temperatures in a current of dry air. It decomposes to ZnO and SO2 at 767°C .Physical And Chemical Properties Analysis
Zinc sulfate monohydrate is a colorless rhombohedral crystalline solid with a refractive index of 1.658 and a density of 3.54 g/cm3 . It decomposes at 600°C and is soluble in water, methanol, and glycerol .科学的研究の応用
Animal Nutrition
Zinc sulfate monohydrate is widely used as a source of zinc in animal feeds. It is considered a safe source of zinc for all animal species, and no concerns for consumer safety are expected from its use in animal nutrition . Zinc is an essential trace element that plays a crucial role in various physiological functions, including enzyme activity, cellular metabolism, and the integrity of cellular components.
Textile Industry
The compound serves as a mordant in dyeing processes, helping to fix dyes to fibers. Additionally, it acts as a coagulant in the preparation of rayon, a semi-synthetic fiber used widely in textile manufacturing .
Analytical Chemistry
Zinc sulfate monohydrate is used as a chemical reagent in various analytical applications. It’s suitable for pharma release testing, method development for qualitative and quantitative analyses, and quality control testing in the food and beverage industry .
Environmental Safety
While the use of zinc-containing feed additives does not pose a direct environmental concern for agricultural soils, there is a need to monitor the potential risk related to drainage and the run-off of zinc to surface water. Measures should be taken to avoid exposure by inhalation due to its high dusting potential .
Aquaculture
In aquaculture, Zinc sulfate monohydrate is used up to the maximum authorized zinc level in feeds. It is not expected to pose an appreciable risk to the environment and is an efficacious source of zinc in meeting the nutritional requirements of aquatic species .
Feed Additive Safety
The European Food Safety Authority has evaluated Zinc sulfate monohydrate as a feed additive and found it to be a safe source of zinc, considering the maximum contents for total zinc in feedingstuffs set by the EU .
Safety And Hazards
Breathing in zinc sulfate can irritate the respiratory tract, cause nausea, vomiting, stomach ache, dizziness, depression, metallic taste in the mouth, and death. Exposure by skin contact can damage the skin leading to ulcers, blisters, and scarring. Zinc sulfate can cause severe eye irritation, resulting in redness and pain .
将来の方向性
特性
IUPAC Name |
zinc;sulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.H2O.Zn/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZCSKGULNFAMC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O5SZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2035019 | |
| Record name | Zinc sulfate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2035019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to cream odorless solid; [EC: EFSA] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Zinc sulfate monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18322 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Zinc sulfate monohydrate | |
CAS RN |
7446-19-7 | |
| Record name | Zinc sulfate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc sulfate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2035019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, zinc salt (1:1), monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC SULFATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTX099XSF1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Zinc sulfate monohydrate has the molecular formula ZnSO4·H2O and a molecular weight of 179.46 g/mol. Spectroscopic characterization, such as IR spectroscopy, confirms the presence of characteristic peaks for sulfate ions and water molecules. []
A: Zinc, a vital micronutrient, plays a crucial role in various biological processes. Once absorbed, zinc becomes incorporated into enzymes and proteins involved in cell growth, division, and immune function. It also contributes to wound healing and DNA synthesis. In poultry, for example, zinc absorption and utilization are influenced by its source, with hydroxychloride zinc and copper sources demonstrating better efficacy in promoting growth performance and enhancing meat yield compared to sulfate forms. []
A: Zinc sulfate monohydrate is commonly used as a zinc supplement in animal feed and fertilizers due to its solubility and affordability. [, , , , , , ] Research has shown its application in improving eggshell quality in laying hens, particularly in reducing broken egg rates and increasing eggshell strength and thickness. [] It has also shown potential in improving growth performance and carcass composition in growing-finishing pigs, especially in crowded housing conditions. []
A: Studies have indicated that the source of zinc supplementation can impact its effectiveness in livestock. For instance, in broiler chickens, dietary supplementation with hydroxychloride forms of zinc and copper resulted in better feed conversion ratios compared to sulfate forms. [] This highlights the importance of considering source variations when formulating diets for optimal animal performance.
A: Yes, alternative sources of zinc, such as zinc lactate, zinc polyphosphate, zinc oxide, and zinc chelated to organic molecules like EDTA or HMTBA, are available. [, , , ] The choice between zinc sulfate monohydrate and alternatives depends on factors like bioavailability, cost, and specific application requirements.
A: Yes, research indicates the feasibility of creating nanocomposites containing zinc sulfate monohydrate. In one study, hot-melt extrusion was used to fabricate nanocomposites with Soluplus as a polymer matrix, resulting in reduced particle size and improved dispersion of zinc sulfate monohydrate. These nanocomposites demonstrated potential as a promising nano-sized zinc supplement formulation. []
ANone: While zinc is an essential micronutrient, excessive application of zinc-containing fertilizers can lead to environmental issues such as soil and water contamination. It is crucial to follow recommended application rates and practices to minimize potential environmental impacts.
A: While zinc plays a role in immune function, the use of zinc sulfate monohydrate as an adjunctive treatment for neonatal sepsis requires further investigation. Studies have presented conflicting results, with some indicating potential benefits in reducing mortality and improving clinical outcomes, while others have not found statistically significant improvements. [, , ]
A: Energy Dispersive X-ray Fluorescence Spectroscopy (EDXRF) is a suitable technique to quantify zinc content in various samples, including zinc sulfate monohydrate. [] This method requires careful calibration and validation to ensure accuracy and precision in quantifying zinc concentrations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



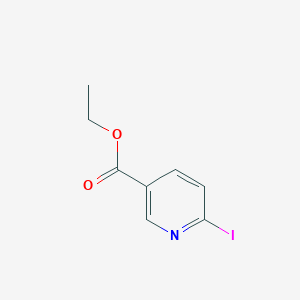

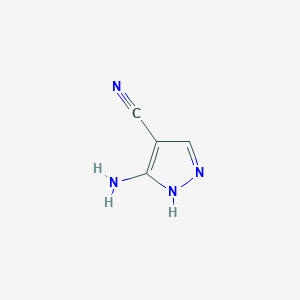

![Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B176507.png)

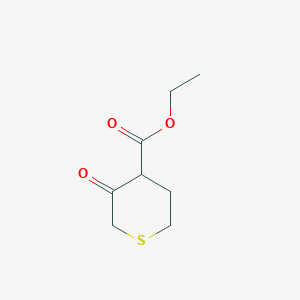

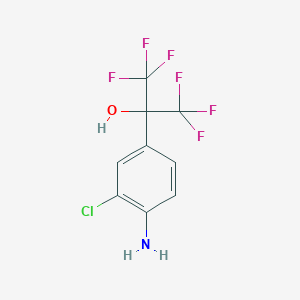
![tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate](/img/structure/B176521.png)



